REACTION_SMILES
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[Cl:1][c:2]1[c:3]([C:12](=[O:13])[OH:14])[n:4][c:5]([CH:9]2[CH2:10][CH2:11]2)[n:6][c:7]1[Cl:8].[NH3:15].[OH2:16]>>[Cl:1][c:2]1[c:3]([C:12](=[O:13])[OH:14])[n:4][c:5]([CH:9]2[CH2:10][CH2:11]2)[n:6][c:7]1[NH2:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nc(C2CC2)nc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1nc(C2CC2)nc(C(=O)O)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |